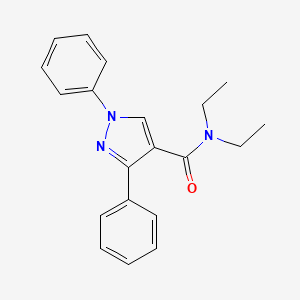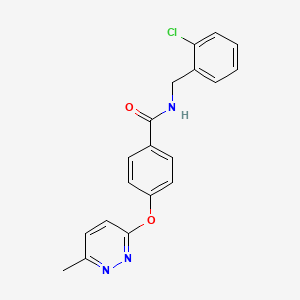
N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as JNJ-193, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific enzymes and receptors in the human body, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide works by inhibiting specific enzymes and receptors in the human body, including the protein kinase CK2 and the adenosine A2A receptor. These enzymes and receptors play a crucial role in various cellular processes, including cell growth, inflammation, and neurotransmitter release. By inhibiting these targets, N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Furthermore, N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity, making it an ideal tool for studying specific enzymes and receptors. However, its limited solubility and stability may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the development of N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. Firstly, further preclinical studies are needed to evaluate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Secondly, the optimization of its pharmacokinetic properties may improve its efficacy and safety in clinical settings. Finally, the development of N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide analogs may lead to the discovery of novel compounds with improved therapeutic properties.
In conclusion, N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of specific enzymes and receptors in the human body, leading to its potential therapeutic effects. Further preclinical studies and optimization of its pharmacokinetic properties may lead to the development of a promising therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide involves several steps, including the reaction of 4-chlorophenylhydrazine with 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, followed by the reaction with 1-bromo-3-chloropropane and piperidine-1-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-10-19-16(20-11-12)24-15-6-8-22(9-7-15)17(23)21-14-4-2-13(18)3-5-14/h2-5,10-11,15H,6-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSFHKIEVRDCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2958324.png)


![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2958330.png)





![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)


